N-(2,4-Dioxopentan-3-yl)butanamide
Description
N-(2,4-Dioxopentan-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a 2,4-dioxopentan-3-yl moiety. This structure features two ketone groups at positions 2 and 4 of the pentane chain and an amide functional group. The presence of the amide group may also confer stability and hydrogen-bonding capacity, which could influence solubility or biological interactions .
Properties
CAS No. |
88043-69-0 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(2,4-dioxopentan-3-yl)butanamide |
InChI |
InChI=1S/C9H15NO3/c1-4-5-8(13)10-9(6(2)11)7(3)12/h9H,4-5H2,1-3H3,(H,10,13) |
InChI Key |
AKUVDBJKJRGYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dioxopentan-3-yl)butanamide typically involves the reaction of pentane-2,4-dione with butanamide under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) and a catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at room temperature, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dioxopentan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can replace the dioxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,4-Dioxopentan-3-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-Dioxopentan-3-yl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
| Feature | N-(2,4-Dioxopentan-3-yl)butanamide | Compounds m, n, o |
|---|---|---|
| Backbone Complexity | Pentane with two ketones | Hexane with hydroxyl, phenyl, and acetamido groups |
| Substituents | No aromatic groups | 2,6-Dimethylphenoxy, diphenyl, tetrahydro pyrimidinyl |
| Functional Groups | Amide, ketones | Amide, hydroxyl, ether, pyrimidinone |
| Stereochemistry | Not explicitly described | Defined stereocenters (e.g., 2S,4S,5S) |
- Key Observations: Unlike the target compound, Compounds m, n, and o exhibit significant structural complexity, including chiral centers and aromatic substituents, which are critical for their pharmacological profiles (e.g., receptor binding or enzymatic inhibition) . The absence of hydroxyl or aromatic groups in this compound may limit its biological activity compared to these analogs but could enhance its suitability for non-biological applications, such as synthetic intermediates.
Physicochemical Properties
While experimental data for this compound are unavailable, inferences can be drawn from structural analogs:
- Solubility: The ketone groups in the target compound may increase polarity compared to purely hydrocarbon analogs, but its solubility in aqueous media is likely lower than that of Compounds m, n, and o, which possess hydroxyl and polar pyrimidinone moieties .
- Stability : The lack of steric hindrance or protective groups (e.g., methyl or phenyl) in the target compound may render it more reactive under acidic or basic conditions.
Pharmacological Relevance of Analogs
Compounds m, n, and o are described in pharmacopeial contexts, suggesting their use as active pharmaceutical ingredients (APIs) or intermediates. Their structural features—such as the 2-oxotetrahydropyrimidin-1(2H)-yl group—are associated with protease inhibition or antimicrobial activity in related molecules . In contrast, this compound lacks these pharmacophores, indicating divergent applications.
Limitations and Knowledge Gaps
- No direct pharmacological or crystallographic data for this compound were identified in the reviewed literature.
- Comparative toxicity, metabolic stability, or thermodynamic data are absent, limiting a comprehensive evaluation.
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